tert-Butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. This compound is notable for its unique structure, which includes a tert-butyl group, a piperazine ring, and a pyrazole moiety. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate include:
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H24N4O2 |
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Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl 4-(1,5-dimethylpyrazol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-11-12(10-15-16(11)5)17-6-8-18(9-7-17)13(19)20-14(2,3)4/h10H,6-9H2,1-5H3 |
InChI Key |
LRIZGVWAYIHZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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